The compound methyl 4-((4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)ethyl)piperazin-1-yl)methyl)benzoate is a complex organic molecule that belongs to the category of benzoates. It is characterized by a piperazine ring and a methanoisoindole moiety, which contribute to its potential biological activity. This compound has garnered attention in medicinal chemistry due to its structural features that may influence pharmacological properties.
This compound can be classified as a benzoate derivative due to the presence of the benzoate functional group. Its systematic name reflects its complex structure involving multiple functional groups, including dioxo and piperazine components.
The synthesis of methyl 4-((4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)ethyl)piperazin-1-yl)methyl)benzoate typically involves multi-step organic reactions. A common approach includes:
Technical details regarding reaction conditions, such as temperature and solvents used, are critical for optimizing yield and purity. For instance, using polar aprotic solvents can enhance reaction efficiency .
The molecular formula for this compound is , indicating a relatively large and complex structure. The key features include:
The molecular weight is approximately 394.46 g/mol. The compound's structure can be represented using SMILES notation: CC1CN(Cc2ccc(C(=O)ON3C(=O)c4ccccc4C3=O)cc2)CC(C)O1
, which provides a detailed description of its atomic connectivity .
Methyl 4-((4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)ethyl)piperazin-1-yl)methyl)benzoate can undergo various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for further biological testing or application .
The mechanism of action for methyl 4-((4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)ethyl)piperazin-1-yl)methyl)benzoate may involve interactions with specific biological targets such as enzymes or receptors in the central nervous system. The presence of the piperazine ring suggests potential interactions with neurotransmitter systems.
Data from pharmacological studies indicate that compounds with similar structures often act as modulators of neurotransmitter activity or as inhibitors of specific enzymes involved in metabolic pathways .
While specific physical properties such as melting point and boiling point are not readily available for this compound, it is likely to be a solid at room temperature given its structural complexity.
Key chemical properties include:
Relevant analyses such as NMR spectroscopy confirm the integrity of the compound's structure post-synthesis .
Methyl 4-((4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)ethyl)piperazin-1-yl)methyl)benzoate has potential applications in medicinal chemistry and drug development:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: